molecular formula C10H6N4 B14870361 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile

6-(Pyridin-4-yl)pyrimidine-4-carbonitrile

Cat. No.: B14870361
M. Wt: 182.18 g/mol
InChI Key: ACWBZKFPRACQLG-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method is the reaction between 4-cyanopyridine and a suitable pyrimidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-4-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield alkylated derivatives, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

6-(Pyridin-4-yl)pyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyridin-4-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
  • 2-(Pyridin-4-yl)-4,6-pyrimidine dicarboxylic acid
  • 4-(1H-Pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine

Uniqueness

6-(Pyridin-4-yl)pyrimidine-4-carbonitrile is unique due to its specific arrangement of pyridine and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and synthesis .

Properties

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

6-pyridin-4-ylpyrimidine-4-carbonitrile

InChI

InChI=1S/C10H6N4/c11-6-9-5-10(14-7-13-9)8-1-3-12-4-2-8/h1-5,7H

InChI Key

ACWBZKFPRACQLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=NC(=C2)C#N

Origin of Product

United States

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